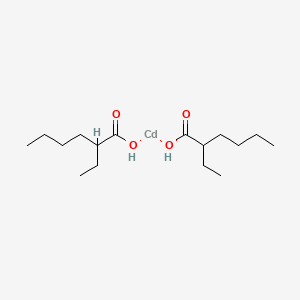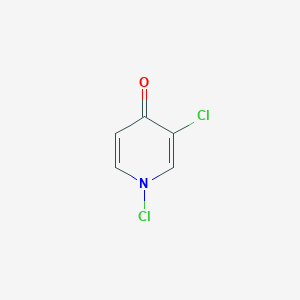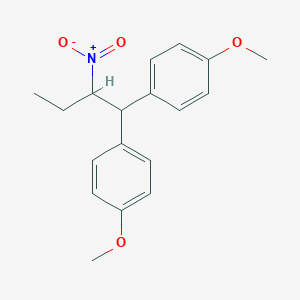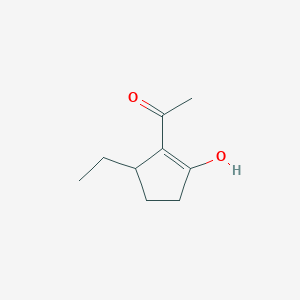
1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone is an organic compound with the molecular formula C9H14O2 It features a cyclopentene ring substituted with an ethyl group and a hydroxy group, along with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-2-hydroxycyclopentanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a temperature range of 50-60°C for several hours to ensure complete cyclization and formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like potassium permanganate or chromium trioxide.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed:
Oxidation: 1-(5-Ethyl-2-oxocyclopenten-1-yl)ethanone.
Reduction: 1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanol.
Substitution: 1-(5-Bromoethyl-2-hydroxycyclopenten-1-yl)ethanone.
Scientific Research Applications
1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ethanone moiety can undergo nucleophilic addition reactions with cellular nucleophiles, leading to various biochemical effects .
Comparison with Similar Compounds
- 1-(5-Methyl-2-hydroxycyclopenten-1-yl)ethanone
- 1-(5-Propyl-2-hydroxycyclopenten-1-yl)ethanone
- 1-(5-Isopropyl-2-hydroxycyclopenten-1-yl)ethanone
Uniqueness: 1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(5-ethyl-2-hydroxycyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C9H14O2/c1-3-7-4-5-8(11)9(7)6(2)10/h7,11H,3-5H2,1-2H3 |
InChI Key |
BVJKMFYPTKOOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=C1C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
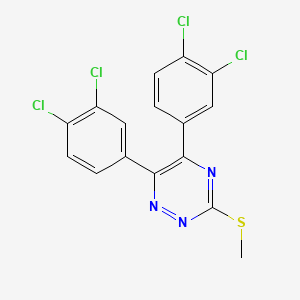
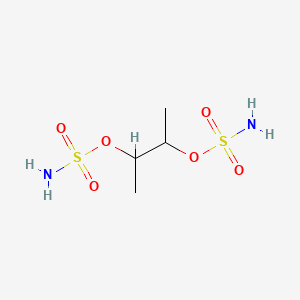
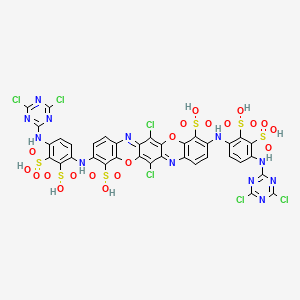

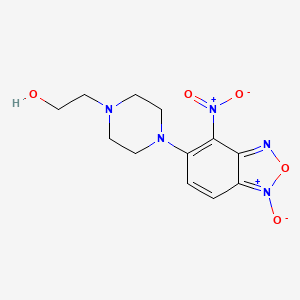
![(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide](/img/structure/B13789513.png)
![(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid](/img/structure/B13789522.png)
![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)
